2-(furan-2-yl)-6-(piperidin-1-yl)-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine
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Overview
Description
2-(2-FURYL)-6-PIPERIDINO-4,4-BIS(TRIFLUOROMETHYL)-4H-1,3,5-OXADIAZINE is a complex organic compound that features a furan ring, a piperidine ring, and a 1,3,5-oxadiazine ring with two trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-FURYL)-6-PIPERIDINO-4,4-BIS(TRIFLUOROMETHYL)-4H-1,3,5-OXADIAZINE typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(2-FURYL)-6-PIPERIDINO-4,4-BIS(TRIFLUOROMETHYL)-4H-1,3,5-OXADIAZINE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while substitution reactions on the piperidine ring can introduce various alkyl or acyl groups .
Scientific Research Applications
2-(2-FURYL)-6-PIPERIDINO-4,4-BIS(TRIFLUOROMETHYL)-4H-1,3,5-OXADIAZINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its unique structural features that may enhance drug efficacy and stability.
Mechanism of Action
The mechanism of action of 2-(2-FURYL)-6-PIPERIDINO-4,4-BIS(TRIFLUOROMETHYL)-4H-1,3,5-OXADIAZINE involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and reach intracellular targets. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-FURYL)-6-MORPHOLINO-4,4-BIS(TRIFLUOROMETHYL)-4H-1,3,5-OXADIAZINE
- 2-(2-FURYL)-6-PYRROLIDINO-4,4-BIS(TRIFLUOROMETHYL)-4H-1,3,5-OXADIAZINE
Uniqueness
2-(2-FURYL)-6-PIPERIDINO-4,4-BIS(TRIFLUOROMETHYL)-4H-1,3,5-OXADIAZINE is unique due to the presence of the piperidine ring, which imparts specific steric and electronic properties. This makes it distinct from similar compounds that may have different heterocyclic rings, such as morpholine or pyrrolidine.
Properties
Molecular Formula |
C14H13F6N3O2 |
---|---|
Molecular Weight |
369.26 g/mol |
IUPAC Name |
2-(furan-2-yl)-6-piperidin-1-yl-4,4-bis(trifluoromethyl)-1,3,5-oxadiazine |
InChI |
InChI=1S/C14H13F6N3O2/c15-13(16,17)12(14(18,19)20)21-10(9-5-4-8-24-9)25-11(22-12)23-6-2-1-3-7-23/h4-5,8H,1-3,6-7H2 |
InChI Key |
GKMYPQJMTAMKOD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC(N=C(O2)C3=CC=CO3)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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